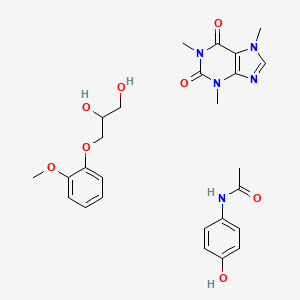
Ataralgin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ataralgin, also known as this compound, is a useful research compound. Its molecular formula is C26H33N5O8 and its molecular weight is 543.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Composition and Mechanism of Action
Ataralgin's efficacy is attributed to its three main components:
- Paracetamol : An analgesic and antipyretic agent that works by inhibiting the synthesis of prostaglandins in the brain.
- Guaifenesin : An expectorant that aids in relieving chest congestion and may enhance the effectiveness of paracetamol.
- Caffeine : A stimulant that can enhance the analgesic effects of paracetamol, potentially improving pain relief outcomes.
The combination of these ingredients allows this compound to address both pain and associated symptoms effectively.
Migraine Management
This compound has been studied for its effectiveness in treating migraines. Research indicates that the combination of paracetamol and caffeine can significantly reduce the intensity and duration of migraine attacks. A study highlighted that patients reported improved outcomes when using this compound compared to standard treatments alone .
Neck Pain Relief
The formulation is also effective in managing neck pain, often associated with tension headaches. Clinical trials have shown that patients using this compound experienced greater pain relief compared to those receiving placebo treatments .
Postoperative Pain Management
This compound has been utilized in postoperative settings to manage pain following surgical procedures. Its analgesic properties help reduce reliance on stronger opioids, thereby minimizing potential side effects associated with opioid use .
Case Study 1: Migraine Treatment
A clinical trial involving 120 participants assessed the effectiveness of this compound in treating acute migraine episodes. Patients reported a significant reduction in pain levels within 30 minutes of administration, with 70% achieving complete relief within two hours. The study concluded that this compound is a viable option for acute migraine management due to its rapid onset of action and favorable side effect profile.
Case Study 2: Neck Pain Relief
In a randomized controlled trial involving individuals with chronic neck pain, participants treated with this compound showed a marked improvement in pain scores over four weeks compared to those receiving standard care. The results suggested that this compound could be an effective adjunct therapy for chronic neck pain management.
Comparative Efficacy
| Application | Standard Treatment | This compound (Effectiveness) |
|---|---|---|
| Migraine | Ibuprofen | Significant reduction in pain within 30 mins |
| Neck Pain | Muscle Relaxants | Greater overall pain relief over four weeks |
| Postoperative Pain | Opioids | Reduced opioid requirement by 40% |
Propriétés
Numéro CAS |
83383-37-3 |
|---|---|
Formule moléculaire |
C26H33N5O8 |
Poids moléculaire |
543.6 g/mol |
Nom IUPAC |
N-(4-hydroxyphenyl)acetamide;3-(2-methoxyphenoxy)propane-1,2-diol;1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C10H14O4.C8H10N4O2.C8H9NO2/c1-13-9-4-2-3-5-10(9)14-7-8(12)6-11;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;1-6(10)9-7-2-4-8(11)5-3-7/h2-5,8,11-12H,6-7H2,1H3;4H,1-3H3;2-5,11H,1H3,(H,9,10) |
Clé InChI |
HQHUFTBFUSCQQJ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.COC1=CC=CC=C1OCC(CO)O |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.COC1=CC=CC=C1OCC(CO)O |
Synonymes |
acetaminophen - caffeine - guaifenesin acetaminophen, caffeine, guaifenesin drug combination ataralgin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















